Welcome to the BenchChem Online Store!
molecular formula C12H9ClN2O2 B8397161 5-Chloro-1-phenacylpyrimidin-2-one CAS No. 81590-29-6

5-Chloro-1-phenacylpyrimidin-2-one

Cat. No. B8397161
M. Wt: 248.66 g/mol
InChI Key: XLISFNGIUCGGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04636509

Procedure details

A solution of 5-chloro-1-(2-hydroxyphenethyl)pyrimidin-2-one (251 mg) in pyridine (6 ml) was added to the stirred suspension obtained by adding chromium trioxide (408 mg) to pyridine (4 ml). After 21/2 hours the mixture was diluted with water (10 ml) and the products were extracted with ethyl acetate (150 ml). The extract was washed with N-hydrochloric acid (2×25 ml) and water (50 ml), dried (MgSO4) and evaporated to a solid (271 mg). Crystallisation of this from ethanol followed by purification of the mother liquor material by preparative-layer chromatography gave the title pyrimidinone (48 mg), whose p.m.r. spectrum (in deuteriodimethylsulphoxide) and t.l.c. characteristics were identical to those of authentic material (vide supra).
Name
5-chloro-1-(2-hydroxyphenethyl)pyrimidin-2-one
Quantity
251 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
408 mg
Type
catalyst
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:17])[N:6]([CH2:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2O)[CH:7]=1.[OH2:18]>N1C=CC=CC=1.[O-2].[O-2].[O-2].[Cr+6]>[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:17])[N:6]([CH2:8][C:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:18])[CH:7]=1 |f:3.4.5.6|

Inputs

Step One
Name
5-chloro-1-(2-hydroxyphenethyl)pyrimidin-2-one
Quantity
251 mg
Type
reactant
Smiles
ClC=1C=NC(N(C1)CCC1=C(C=CC=C1)O)=O
Name
Quantity
6 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
408 mg
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Name
Quantity
4 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
EXTRACTION
Type
EXTRACTION
Details
the products were extracted with ethyl acetate (150 ml)
WASH
Type
WASH
Details
The extract was washed with N-hydrochloric acid (2×25 ml) and water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a solid (271 mg)
CUSTOM
Type
CUSTOM
Details
Crystallisation of this from ethanol
CUSTOM
Type
CUSTOM
Details
followed by purification of the mother liquor material by preparative-layer chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC(N(C1)CC(=O)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 48 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.